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molecular formula C10H9NO B8430790 4-Oxiranylmethyl benzonitrile

4-Oxiranylmethyl benzonitrile

Cat. No. B8430790
M. Wt: 159.18 g/mol
InChI Key: LFWDBCVBLPMMSV-UHFFFAOYSA-N
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Patent
US07449477B2

Procedure details

Add a solution of 3-chloro-peroxybenzoic acid (5.44 g, 40.92 mmol), in 25 ml of dichloromethane to a solution of 4-allyl-benzonitrile (2.66 g, 18.60 mmol) in 50 ml of dichloromethane. stir at room temperature overnight. Quench with NaHCO3 (15 ml) saturated solution and wash the organic layer three times with NaHCO3 solution and dry over magnesium sulfate. Evaporate in vacuo, and purify by flash chromatography in Hexane-AcOEt (7:1, 1% Et3N) affording 1.44 g (49%) of the title compound. MS m/z 160 (M+H)+.
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
2.66 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
49%

Identifiers

REACTION_CXSMILES
ClC1C=C(C=CC=1)C(OO)=[O:6].[CH2:12]([C:15]1[CH:22]=[CH:21][C:18]([C:19]#[N:20])=[CH:17][CH:16]=1)[CH:13]=[CH2:14]>ClCCl>[O:6]1[CH2:14][CH:13]1[CH2:12][C:15]1[CH:16]=[CH:17][C:18]([C:19]#[N:20])=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
5.44 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Step Two
Name
Quantity
2.66 g
Type
reactant
Smiles
C(C=C)C1=CC=C(C#N)C=C1
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Quench with NaHCO3 (15 ml) saturated solution
WASH
Type
WASH
Details
wash the organic layer three times with NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporate in vacuo
CUSTOM
Type
CUSTOM
Details
purify by flash chromatography in Hexane-AcOEt (7:1, 1% Et3N)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C(C1)CC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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